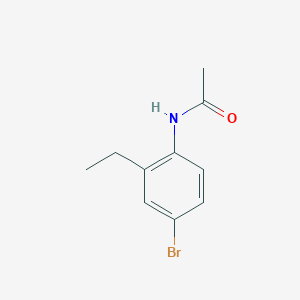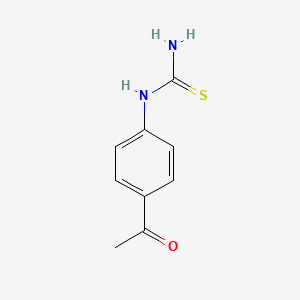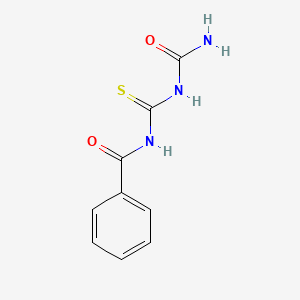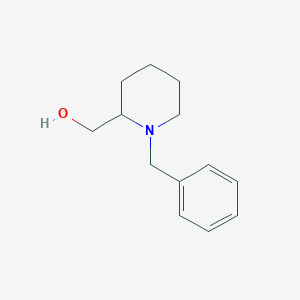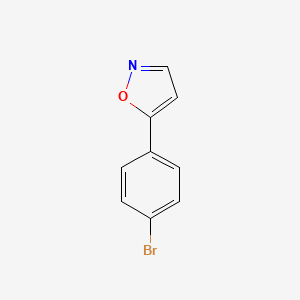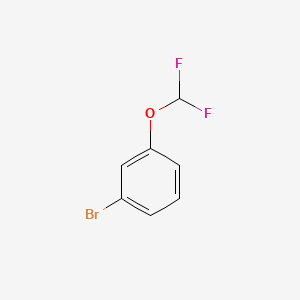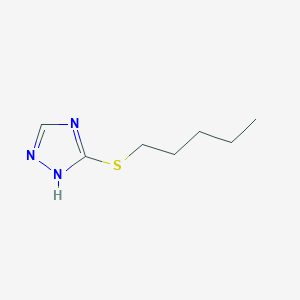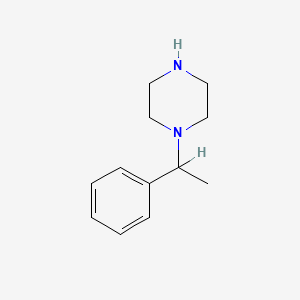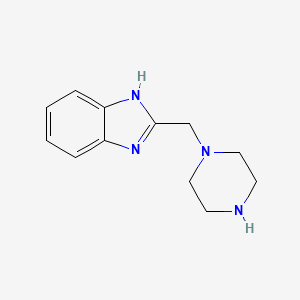
6-Amino-2-chloro-3-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-chloro-3-fluorobenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential biological activities. Although the specific compound is not directly studied in the provided papers, related compounds such as 2-amino-6-fluorobenzothiazole and 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles have been investigated for their vibrational, nuclear magnetic resonance, and electronic spectra, as well as for their antifungal activities against strains of Candida albicans . Additionally, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid has been reported, which shares some structural similarities with 6-Amino-2-chloro-3-fluorobenzoic acid .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including protection of functional groups, introduction of halogen ions, and subsequent deprotection. For example, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid includes carboxyl group protection, diazotization, iodosubstitution, and deprotection, resulting in a high-purity product suitable for commercial scale production . This suggests that a similar approach could be applied to synthesize 6-Amino-2-chloro-3-fluorobenzoic acid, with appropriate modifications to introduce the correct halogen substituents and protect the amino group during the reaction.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be extensively analyzed using various spectroscopic techniques. For instance, 2-amino-6-fluorobenzothiazole was studied using FT-IR, FT-Raman, 1H and 13C NMR, and UV-Visible spectroscopy. Quantum chemical calculations, including ab initio and DFT, were performed to determine structural parameters, vibrational frequencies, and electronic properties . These methods could be similarly applied to 6-Amino-2-chloro-3-fluorobenzoic acid to gain insights into its molecular structure and the effects of substituents on its properties.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can be influenced by the presence of different substituents on the aromatic ring. Although the provided papers do not directly address the chemical reactions of 6-Amino-2-chloro-3-fluorobenzoic acid, they do provide insights into the reactivity of structurally similar compounds. For example, the introduction of fluoro and amino groups can affect the skeletal modes of the molecule, as well as the proton chemical shifts in NMR spectroscopy . This information can be useful in predicting the reactivity of 6-Amino-2-chloro-3-fluorobenzoic acid in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be deduced from their molecular structure and the nature of their substituents. The vibrational spectroscopy data, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies provide valuable information about the stability and reactivity of these compounds . Additionally, the antifungal activity of related compounds indicates potential biological applications, which could also be relevant for 6-Amino-2-chloro-3-fluorobenzoic acid . The synthesis method reported for 2-fluoro-6-iodobenzoic acid, with its high yield and purity, suggests that the physical properties of the compound are suitable for practical applications .
科学的研究の応用
Herbicidal Activity
6-Amino-2-chloro-3-fluorobenzoic acid and its derivatives demonstrate potential applications in herbicides. Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea, derived from 3-chloro-4-fluorobenzoic acid, and revealed its herbicidal activity in preliminary biological tests. The compound's structure was determined by IR, 1H NMR, and elemental analysis, confirming its potential use in agricultural weed control Chemistry World.
Antibacterial Agents
The compound's derivatives have also been explored for their antibacterial properties. B. S. Holla, K. Bhat, and N. S. Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones using 4-fluoro-3-(Phenoxy)phenyl, 4-fluorophen-yl groups, and other related compounds. These synthesized compounds demonstrated promising antibacterial activity, indicating the potential use of 6-Amino-2-chloro-3-fluorobenzoic acid derivatives in developing new antibacterial agents Phosphorus, Sulfur, and Silicon and the Related Elements.
Organic Synthesis and Chemical Analysis
In the domain of organic synthesis and chemical analysis, M. Kollmar, R. Parlitz, S. Oevers, and G. Helmchen (2003) conducted a study on 2-Amino-3-fluorobenzoic acid, discussing its various chemical properties and applications in synthesis processes. This research provides insights into the chemical behavior and potential applications of the compound in various synthesis and analytical procedures Organic Syntheses.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
Benzylic compounds, which include 6-amino-2-chloro-3-fluorobenzoic acid, typically interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 6-Amino-2-chloro-3-fluorobenzoic acid involves interactions with its targets. These interactions can involve various mechanisms, such as free radical reactions . For instance, in a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a succinimidyl radical. This radical can then remove a hydrogen atom from the benzylic position of the compound to form succinimide .
Biochemical Pathways
Benzylic compounds can participate in various biochemical reactions, including nucleophilic substitution and oxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Amino-2-chloro-3-fluorobenzoic acid. For instance, the compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy .
特性
IUPAC Name |
6-amino-2-chloro-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHGYJZVTVDARS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-chloro-3-fluorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


